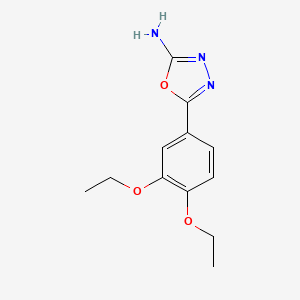

5-(3,4-Diethoxyphenyl)-1,3,4-oxadiazol-2-amine

Description

5-(3,4-Diethoxyphenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 3,4-diethoxyphenyl group at position 5 and an amine group at position 2. The oxadiazole ring’s planar geometry and hydrogen-bonding capacity (via the amine and ring nitrogens) are critical for interactions with biological targets, such as enzyme active sites .

Properties

IUPAC Name |

5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-3-16-9-6-5-8(7-10(9)17-4-2)11-14-15-12(13)18-11/h5-7H,3-4H2,1-2H3,(H2,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSKPVJKAUZYNGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NN=C(O2)N)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-Diethoxyphenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3,4-diethoxybenzohydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process efficiently.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction of the oxadiazole ring can yield various reduced forms, which may have different biological activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Reduced oxadiazole derivatives.

Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In the field of chemistry, 5-(3,4-Diethoxyphenyl)-1,3,4-oxadiazol-2-amine serves as a building block for synthesizing more complex molecules. Its oxadiazole core is valuable for developing new materials with specific electronic or optical properties. The compound can also participate in various chemical reactions such as:

- Oxidation : Producing quinones or carboxylic acids.

- Reduction : Leading to the formation of amines or alcohols.

- Substitution : Enabling the formation of halogenated or nitrated derivatives.

Biology

The compound exhibits significant biological activities, particularly antimicrobial and antifungal properties. Research indicates that it can inhibit the growth of various pathogenic microorganisms, making it a candidate for developing new antibiotics. Additionally, studies have shown its potential anticancer activity:

- Anticancer Studies : In vitro assays have demonstrated that this compound can induce apoptosis in cancer cells by damaging DNA and interfering with cellular processes .

Medicine

In medicinal chemistry, this compound is being explored as a scaffold for designing new pharmaceuticals due to its promising bioactivity profiles. Its potential applications include:

- Cancer Therapy : Investigated for its role in targeting specific cancer pathways.

- Diabetes Management : Some derivatives have shown efficacy in lowering glucose levels in diabetic models .

Industry

In industrial applications, this compound is utilized in producing specialty chemicals such as dyes and pigments. Its unique properties allow it to be used in developing materials with enhanced performance characteristics.

Case Studies

Several studies have explored the applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited bacterial growth in vitro compared to standard antibiotics .

- Anticancer Activity : In a series of experiments involving glioblastoma cell lines, it was found that this compound induced apoptosis effectively through DNA damage mechanisms .

Mechanism of Action

The exact mechanism of action of 5-(3,4-Diethoxyphenyl)-1,3,4-oxadiazol-2-amine is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its biological effects. The oxadiazole ring is known to facilitate interactions with biological macromolecules, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 5-(3,4-Diethoxyphenyl)-1,3,4-oxadiazol-2-amine, with comparative data on substituents, activities, and physicochemical properties:

Key Comparisons:

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., –NO₂ in 5-(4-nitrophenyl) derivatives) enhance hydrogen-bond acceptor capacity, critical for kinase inhibition (e.g., GSK-3β) . Electron-donating groups (e.g., –OCH₃ in 3,4-dimethoxyphenyl analogs) improve anticancer activity, as seen in compound 6h’s growth inhibition (% GI) against lung and leukemia cell lines .

Synthetic Yields and Physicochemical Properties :

- Halogenated derivatives (e.g., 5-(4-chlorophenyl)-, 5-(4-bromophenyl)-) exhibit high yields (81–96%) and melting points (104–130°C) due to strong intermolecular interactions .

- Long alkyl chains (e.g., dodecyl in 3e) reduce crystallinity, lowering melting points (97–98°C) , whereas ethoxy groups may balance lipophilicity and solubility.

Biological Performance :

- The trifluoromethylphenyl-substituted 6h demonstrates superior anticancer activity over methoxy derivatives, attributed to enhanced electron-withdrawing effects and metabolic stability .

- Antioxidant activity : Compound 6i (IC₅₀ = 15.14 µM) highlights the role of methoxy and hydroxyl groups in radical scavenging . Ethoxy groups may modulate this activity due to steric hindrance.

Structural Flexibility :

- Analogous compounds like 5-(piperidin-4-yl)-1,3,4-oxadiazol-2-amine dihydrochloride (CAS 1909337-36-5) incorporate heterocyclic amines, enabling diverse pharmacological applications (e.g., kinase inhibition) .

Biological Activity

5-(3,4-Diethoxyphenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound belonging to the oxadiazole family, recognized for its diverse biological activities. This compound has attracted attention in medicinal chemistry due to its potential therapeutic properties and unique structural features. The following sections will provide an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula: C12H15N3O3

- Molecular Weight: 243.27 g/mol

- CAS Number: 1016497-66-7

Synthesis

The synthesis of this compound typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. A common method includes the reaction of 3,4-diethoxybenzohydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. Optimization of reaction conditions is crucial for high yield and purity.

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors. The oxadiazole ring facilitates interactions with biological macromolecules, potentially inhibiting or modulating their activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MCF-7 (Breast) | 15.63 | Tamoxifen | 10.38 |

| A549 (Lung) | 2.78 | Doxorubicin | 0.12 |

| U937 (Leukemia) | Not reported | - | - |

These findings suggest that the compound exhibits comparable or superior cytotoxicity relative to established anticancer agents like Tamoxifen and Doxorubicin .

Flow cytometry assays indicated that this compound induces apoptosis in cancer cells through a dose-dependent mechanism. Notably, Western blot analysis revealed increased levels of p53 and caspase-3 cleavage in MCF-7 cells treated with this compound, suggesting activation of apoptotic pathways .

Antimicrobial Activity

In addition to anticancer properties, preliminary evaluations have suggested antimicrobial activity against various pathogens. The compound's ability to inhibit bacterial growth is currently being explored through various bioassays .

Case Studies

-

Study on Anticancer Efficacy:

A study evaluated the efficacy of several oxadiazole derivatives including this compound against human cancer cell lines. The results indicated that this compound had a significant effect on reducing cell viability in MCF-7 and A549 cells compared to controls . -

Antimicrobial Evaluation:

Another research effort focused on the antimicrobial properties of oxadiazole derivatives. The findings suggested that compounds similar to this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Q & A

Basic: What synthetic routes are recommended for 5-(3,4-Diethoxyphenyl)-1,3,4-oxadiazol-2-amine, and how do reaction conditions influence yield?

Answer:

Synthesis typically involves cyclocondensation of hydrazide precursors with appropriate carbonyl derivatives. Key steps include:

- Hydrazide formation : Reacting 3,4-diethoxyphenyl carboxylic acid hydrazide with cyanogen bromide or trichloromethyl chloroformate to form the oxadiazole ring .

- Optimization : Temperature (80–100°C), solvent polarity (e.g., ethanol or DMF), and catalyst use (e.g., POCl₃) significantly impact yield and purity. For example, POCl₃-mediated cyclization under reflux improves ring closure efficiency .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures is recommended to isolate the amine product .

Basic: Which spectroscopic techniques are optimal for structural characterization of this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of diethoxyphenyl protons (δ 1.3–1.5 ppm for ethyl groups) and oxadiazole ring carbons (δ 155–165 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns, distinguishing the oxadiazole core from by-products .

- FT-IR : Peaks at 1600–1650 cm⁻¹ (C=N stretching) and 3200–3400 cm⁻¹ (N-H stretching) confirm functional groups .

Advanced: How can researchers design experiments to resolve discrepancies in reported biological activity data?

Answer:

- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds to minimize variability .

- Dose-Response Curves : Include multiple concentrations (e.g., 1–100 µM) and triplicate measurements to assess reproducibility .

- Data Normalization : Normalize activity data to internal controls (e.g., % inhibition relative to untreated cells) to account for batch effects .

Advanced: What computational strategies predict binding affinity with biological targets?

Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., tyrosine kinases) by aligning the oxadiazole ring in hydrophobic pockets .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ values) with IC₅₀ data to predict activity trends .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Basic: What are the primary biological targets for oxadiazole derivatives, and how are they assessed?

Answer:

- Anticancer Targets : Tubulin polymerization (monitored via fluorescence assays) or topoisomerase inhibition (gel electrophoresis) .

- Antimicrobial Targets : Bacterial membrane disruption (via SYTOX Green uptake assays) or enzyme inhibition (e.g., β-lactamase colorimetric assays) .

- Antioxidant Screening : DPPH radical scavenging assays at 517 nm to quantify free radical neutralization .

Advanced: How can structure-activity relationship (SAR) studies analyze substituent effects on the oxadiazole ring?

Answer:

- Substituent Variation : Synthesize analogs with halogens, alkoxy, or electron-withdrawing groups at the 3,4-positions of the phenyl ring .

- Activity Profiling : Compare IC₅₀ values across analogs to identify trends (e.g., electron-donating groups enhance anticancer potency) .

- Steric/Electronic Analysis : Use DFT calculations (e.g., Gaussian 09) to map HOMO/LUMO distributions and predict reactivity .

Basic: What stability considerations are critical for storing this compound?

Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the oxadiazole ring .

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the amine group .

- Long-Term Stability : Monitor purity via HPLC every 6 months; degradation products typically elute earlier than the parent compound .

Advanced: How does single-crystal X-ray diffraction aid in understanding reactivity?

Answer:

- Hydrogen Bonding : Crystal structures reveal N–H⋯N interactions that stabilize the oxadiazole ring, influencing solubility and intermolecular reactivity .

- Torsional Angles : Measure dihedral angles between the phenyl and oxadiazole rings to predict conjugation effects on electronic properties .

Advanced: How can reaction conditions be optimized to minimize by-products?

Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization while reducing side reactions .

- Solvent Selection : Polar aprotic solvents (DMF) improve intermediate solubility, lowering dimerization rates .

- Realtime Monitoring : Use TLC or inline IR spectroscopy to terminate reactions at >90% conversion .

Basic: What in vitro assays are recommended for initial toxicity screening?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.